2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(7-11-4-5-11)16-12-8-15-17(9-12)10-13-3-1-2-6-19-13/h8-9,11,13H,1-7,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZWCAYOFVTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Reaction
Reagents :
-
1H-Pyrazol-4-amine
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(Oxan-2-yl)methyl bromide
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Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure :
-
Base Activation : The amine is deprotonated using NaH (1.2 equiv) in anhydrous DMSO at 0–5°C under nitrogen atmosphere.
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Alkylation : (Oxan-2-yl)methyl bromide (1.1 equiv) is added dropwise, and the reaction is stirred at 70°C for 12–16 hours.
-
Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 75–85% (based on analogous oxane-methylations).
Key Considerations :
-
Excess alkylating agent may lead to di-alkylation byproducts.
-
Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing the transition state.
Preparation of 2-Cyclopropylacetyl Chloride
The cyclopropyl acetamide moiety is introduced via acid chloride intermediacy.
Synthesis of 2-Cyclopropylacetic Acid
Reagents :
-
Cyclopropanecarboxylic acid
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Thionyl chloride (SOCl₂)
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Methanol (MeOH)
Procedure :
Activation to Acid Chloride
Reagents :
-
2-Cyclopropylacetic acid
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Thionyl chloride (SOCl₂)
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Catalytic dimethylformamide (DMF)
Procedure :
The acid (1 equiv) is refluxed with SOCl₂ (1.5 equiv) and DMF (0.1 equiv) for 2 hours. Excess SOCl₂ is removed under vacuum to obtain 2-cyclopropylacetyl chloride.
Purity : >95% (by ¹H NMR).
Amide Coupling: Final Assembly
The pyrazole intermediate and acid chloride are coupled to form the target acetamide.
Coupling Reaction
Reagents :
-
1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
-
2-Cyclopropylacetyl chloride
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N,N-Diisopropylethylamine (DIEA)
-
Solvent: Dichloromethane (DCM) or DMF
Procedure :
-
Base Addition : The amine (1 equiv) is dissolved in DCM, followed by DIEA (2.5 equiv) at 0°C.
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Acylation : 2-Cyclopropylacetyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 6 hours.
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Workup : The mixture is washed with brine, dried over MgSO₄, and purified via column chromatography (ethyl acetate/hexane, 1:1).
Alternative Coupling Using HATU
For sensitive substrates, HATU-mediated coupling offers higher efficiency:
Reagents :
-
2-Cyclopropylacetic acid
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HATU (1.3 equiv)
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DIEA (3.0 equiv)
-
Solvent: DMF
Procedure :
The acid, HATU, and DIEA are stirred in DMF for 10 minutes. The pyrazole amine is added, and the reaction proceeds at 25°C for 12 hours. Yield: 65–75%.
Analytical Validation
Post-synthetic characterization ensures structural fidelity:
-
¹H NMR : Peaks at δ 1.0–1.2 (cyclopropyl CH₂), δ 3.4–3.8 (oxane methylene), and δ 7.2–7.5 (pyrazole CH).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Optimization and Scale-Up Challenges
Solvent Selection
Byproduct Mitigation
-
Di-Alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) minimizes this.
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Oxane Hydrolysis : Anhydrous conditions prevent degradation of the tetrahydropyran ring.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, DIEA | DCM | 60–70 | 95 |
| HATU Coupling | HATU, DIEA | DMF | 65–75 | 98 |
| Direct Alkylation | NaH, DMSO | DMSO | 75–85 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to 2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide may exhibit significant anticancer properties. For instance, the pyrazole ring is known for its ability to inhibit key enzymes involved in cancer progression, such as kinases and proteases. Preliminary studies suggest that derivatives of this compound could be explored as potential anticancer agents due to their ability to modulate cellular signaling pathways associated with tumor growth and metastasis.
1.2 Anti-inflammatory Properties
The compound's structural motifs may also confer anti-inflammatory effects. Similar pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound could be investigated for its therapeutic potential in treating inflammatory diseases.
Agricultural Applications
2.1 Pesticidal Activity
The unique structure of this compound positions it as a candidate for development as a pesticide. Similar compounds have shown efficacy against various pests due to their ability to disrupt biological processes within target organisms. Research into the synthesis and application of this compound could lead to novel agrochemicals that are effective yet environmentally friendly.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Oxan Group: This can be achieved through alkylation reactions involving oxan derivatives.
- Final Acetamide Formation: The acetamide group is introduced through acylation reactions.
Case Study 1: Anticancer Potential
A study published in Drug Target Insights examined several pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar oxan and cyclopropyl groups demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further research .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, researchers synthesized a series of pyrazole-based compounds, including derivatives of this compound. The findings revealed significant inhibition of COX enzymes, supporting the hypothesis that such compounds could serve as effective anti-inflammatory agents .
Comparative Data Table
| Compound Name | Structural Features | Unique Attributes | Potential Applications |
|---|---|---|---|
| This compound | Cyclopropyl group, oxan moiety, pyrazole ring | Complex structure enhances biological activity | Anticancer, anti-inflammatory |
| N-(2-fluorophenyl)-N-{[1-(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide | Fluorophenoxy group | Enhanced reactivity due to fluorination | Potential anticancer agent |
| N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{[1-(pyrimidin-2-yl)-1H-pyrazol]} | Sulfonamide group | Pesticidal properties | Agricultural applications |
Mechanism of Action
The mechanism by which 2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and pyrazole moieties may play crucial roles in binding to these targets, influencing their activity and leading to the observed effects. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide-Pyrazole Derivatives
*Calculated based on formula.
Key Observations:
Substituent Effects on Solubility and Bioactivity: The target compound’s oxan-2-ylmethyl group likely improves aqueous solubility compared to the nitro-phenyl group in or the chlorophenylmethyl in , which may reduce solubility due to hydrophobicity.
Synthesis Complexity :
Antifungal and Enzyme Inhibition Activities:
- The nitro-phenyl derivative demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the electron-deficient nitro group disrupting fungal membrane integrity. The target compound’s cyclopropyl group, while less electronegative, may enhance membrane penetration due to increased lipophilicity .
- Compound 39 , a benzotriazole-containing analog, showed inhibitory activity against SARS-CoV-2 main protease (IC₅₀ = 0.87 µM), suggesting that bulky α-substituents favor enzyme binding. The target compound’s smaller cyclopropyl group may reduce steric clashes in enzyme pockets.
Receptor Modulation Potential:
- Patent EP4153583 highlights pyrazole-methyl-imidazole derivatives as GPR139 antagonists for depression. The target compound’s pyrazole core and polar oxan-2-yl group may similarly modulate CNS receptors, though its cyclopropane could alter blood-brain barrier penetration compared to imidazole-based analogs.
Crystallographic and Conformational Insights
- In , the dihedral angle between the pyrazole and nitrophenyl rings (67.0°) creates a twisted conformation, reducing π-π stacking but favoring hydrogen bonding (N–H⋯O). The target compound’s oxan-2-ylmethyl group may adopt a chair conformation, promoting hydrophobic interactions without significant torsional strain .
Biological Activity
2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a pyrazole moiety, which are known to contribute to its biological activities. The oxan group enhances its solubility and bioavailability, making it a candidate for pharmacological studies.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes and receptors. The pyrazole ring can act as a scaffold for binding to various targets, including:
- Enzymatic Inhibition : Compounds with pyrazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
- Receptor Modulation : The presence of the oxan group may enhance binding affinity to G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in various physiological responses.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiinflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
In Vivo Studies
In vivo studies have further validated the compound's efficacy:
- Animal Models of Inflammation : Administration of the compound in murine models showed a reduction in paw edema, indicating anti-inflammatory properties.
- Cancer Models : In xenograft models, this compound demonstrated tumor growth inhibition.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Case Study on Pain Management : A study published in Drug Target Insights reported that the compound significantly reduced pain response in rodent models when compared to control groups, suggesting its potential as an analgesic agent .
- Anticancer Activity : Research highlighted in MDPI indicated that the compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, showcasing its potential for targeted cancer therapy .
Q & A
Q. Q1.1 (Basic): What are the key considerations for optimizing the synthesis of 2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide?
A: Synthesis typically involves coupling cyclopropaneacetic acid derivatives with substituted pyrazole amines. Key steps include:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF under inert conditions, as seen in analogous pyrazole-acetamide syntheses .
- Substituent introduction : The oxan-2-ylmethyl group may require protection/deprotection strategies (e.g., using tetrahydropyranyl ethers) to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., from methylene chloride) ensures purity, with yields influenced by stoichiometry and reaction time .
Q. Q1.2 (Advanced): How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
A: Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., acetamide) on the pyrazole ring direct electrophilic attacks to the 4-position, as observed in related compounds .
- Temperature modulation : Lower temperatures (e.g., 273 K) minimize undesired side reactions during coupling steps .
- Catalytic systems : Acidic catalysts (e.g., NaHSO4-SiO2) enhance reaction efficiency in heterocyclic condensations .
Structural Characterization
Q. Q2.1 (Basic): What analytical techniques are essential for confirming the structure of this compound?
A:
- NMR spectroscopy : 1H/13C NMR identifies cyclopropane protons (δ ~0.8–1.5 ppm) and acetamide carbonyls (δ ~168–170 ppm). Pyrazole ring protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Resolves steric effects (e.g., dihedral angles between pyrazole and acetamide groups) and validates hydrogen-bonding motifs (e.g., R22(10) dimerization) .
- LC-MS/HPLC : Confirms molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
Q. Q2.2 (Advanced): How do steric and electronic effects influence the compound’s crystal packing?
A:
- Steric repulsion : Bulky substituents (e.g., oxan-2-ylmethyl) induce torsional strain, leading to non-planar conformations (dihedral angles >60° between pyrazole and acetamide groups) .
- Hydrogen bonding : N–H⋯O interactions between acetamide groups form dimers, stabilizing the crystal lattice. Van der Waals interactions between cyclopropane and tetrahydropyran rings further contribute .
Reactivity and Stability
Q. Q3.1 (Basic): What reaction pathways are feasible for modifying the cyclopropane or pyrazole moieties?
A:
- Cyclopropane ring-opening : Controlled acid hydrolysis yields propionic acid derivatives, useful for prodrug designs .
- Pyrazole functionalization : Electrophilic substitution (e.g., nitration, halogenation) at the 4-position is favored due to the acetamide group’s electron-withdrawing effect .
- Oxidation/Reduction : The tetrahydropyran group can undergo ring-opening under strong acidic conditions, while the acetamide carbonyl is resistant to mild reducing agents .
Q. Q3.2 (Advanced): How does the compound’s stability vary under physiological vs. storage conditions?
A:
- Hydrolytic stability : The acetamide bond is stable at pH 5–8 but hydrolyzes in strongly acidic/basic environments (e.g., gastric fluid). Cyclopropane rings remain intact under physiological conditions .
- Photodegradation : UV exposure may cleave the tetrahydropyran ether, necessitating dark storage at 4°C .
Biological Evaluation
Q. Q4.1 (Basic): What in silico tools predict the compound’s biological activity?
A:
- PASS algorithm : Predicts antimicrobial and enzyme-inhibitory potential based on structural similarity to pyrazole derivatives with known activity .
- Molecular docking : Identifies binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the pyrazole-acetamide scaffold’s interaction with catalytic pockets .
Q. Q4.2 (Advanced): How can contradictory bioactivity data from similar compounds be resolved?
A:
- SAR analysis : Compare substituent effects. For example, replacing chloro groups () with cyclopropane may enhance membrane permeability but reduce electrophilic reactivity .
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize false positives .
Data Interpretation
Q. Q5.1 (Advanced): How do computational and experimental data align in structure-activity studies?
A:
- Docking vs. IC50 : Discrepancies arise from solvation effects unaccounted for in simulations. For instance, hydrophobic cyclopropane groups may improve in vivo efficacy despite modest in silico binding scores .
- Crystallographic validation : X-ray structures refine docking poses, as seen in COX-2 inhibitor studies where π-π stacking between pyrazole and phenylalanine residues was confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
